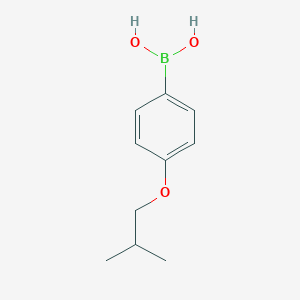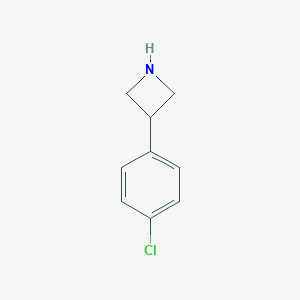
7-Gal-brefeldin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Gal-brefeldin A is a glycosylated derivative of brefeldin A, a secondary metabolite produced by the fungus Penicillium brefeldianum. This compound is notable for its unique structure, which includes a galactose moiety attached to the brefeldin A molecule. The addition of the galactose group enhances the compound’s solubility and potentially modifies its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Gal-brefeldin A involves the transglycosylation of brefeldin A using a lactose-containing fermentation medium. This process is facilitated by the enzyme activity in Penicillium brefeldianum, which catalyzes the transfer of the galactose moiety to the hydroxyl group at the 7th position of brefeldin A .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:
- Culturing Penicillium brefeldianum in a lactose-rich medium.
- Isolating and purifying the resulting this compound through chromatographic techniques.
- Characterizing the compound using spectroscopic methods to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Gal-brefeldin A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The galactose moiety can be substituted with other sugar molecules or functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
7-Gal-brefeldin A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of sugar moieties on molecular properties.
Biology: Employed in cell biology to investigate the role of glycosylation in protein folding and trafficking.
Mécanisme D'action
The mechanism of action of 7-Gal-brefeldin A involves the inhibition of vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus. This inhibition is mediated by the compound’s interaction with ADP-ribosylation factor 1 and cytohesin-2, which are essential for the assembly of COP-I coats on the Golgi membrane. The disruption of this process leads to the collapse of the Golgi apparatus into the endoplasmic reticulum, ultimately affecting protein secretion and trafficking .
Comparaison Avec Des Composés Similaires
Brefeldin A: The parent compound, known for its antiviral and cytotoxic properties.
Brefeldin C: A biogenetic precursor of brefeldin A with similar biological activities.
7-Dehydrobrefeldin A: An oxidation product of brefeldin A with distinct chemical properties.
Uniqueness: 7-Gal-brefeldin A is unique due to the presence of the galactose moiety, which enhances its solubility and may alter its biological activity compared to its parent compound, brefeldin A. This modification can lead to differences in cellular uptake, distribution, and overall efficacy in various biological systems .
Propriétés
Numéro CAS |
156663-50-2 |
|---|---|
Formule moléculaire |
C22H34O9 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(1S,2S,3E,11E,13R)-2-hydroxy-7-methyl-15-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C22H34O9/c1-12-5-3-2-4-6-13-9-14(10-15(13)16(24)7-8-18(25)29-12)30-22-21(28)20(27)19(26)17(11-23)31-22/h4,6-8,12-17,19-24,26-28H,2-3,5,9-11H2,1H3/b6-4+,8-7+/t12?,13-,14?,15-,16-,17+,19-,20-,21+,22+/m0/s1 |
Clé InChI |
WMQPIXSJUDBUIO-HPOHLNNVSA-N |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérique |
CC1CCC/C=C/[C@H]2CC(C[C@@H]2[C@H](/C=C/C(=O)O1)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonymes |
7-Gal-brefeldin A 7-O-(galactosyl)brefeldin A 7-O-beta-D-galactosyl-brefeldin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)












